molecular formula C8H7N3S B1586722 4-Phenyl-1,2,3-thiadiazol-5-amine CAS No. 78301-72-1

4-Phenyl-1,2,3-thiadiazol-5-amine

Cat. No. B1586722
CAS RN: 78301-72-1
M. Wt: 177.23 g/mol
InChI Key: VPHYLVGCMWSAEJ-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Chemical Reactions Analysis

Substitutions at 4th position of imidazole moiety of 5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine (megazol) with electron-donating or withdrawing substituents was found to reduce the trypanocidal activity .


Physical And Chemical Properties Analysis

Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (94) with an IC 50 value of 9.35 μ m against L. major promastigotes .

Scientific Research Applications

1. Antibacterial Activity

  • Summary of Application: 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
  • Results or Outcomes: The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

2. Anticancer Activity

  • Summary of Application: 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their anticancer potential .
  • Methods of Application: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
  • Results or Outcomes: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

3. Synthesis of Schiff Base Derivatives

  • Summary of Application: A rapid and efficient microwave-assisted synthesis method for the preparation of 1,3,4-thiadiazole Schiff base derivatives is described .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
  • Results or Outcomes: The target compounds were performed in a shorter reaction time compared with conventional heating methods .

4. Antioxidant Activity

  • Summary of Application: 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their antioxidant activity .
  • Methods of Application: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
  • Results or Outcomes: The newly synthesized conjugates were evaluated for their antioxidant potential .

5. Plant Growth Regulation

  • Summary of Application: The plant growth regulator N-phenyl- N′-1, 2, 3-thiadiazol-5-ylurea (Thidiazuron) displayed high activity in promoting the growth of cytokinin-dependent callus cultures of Phaseolus lunatus cv. Kingston .

6. Antimicrobial Activity

  • Summary of Application: 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their antimicrobial activity .
  • Methods of Application: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
  • Results or Outcomes: The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Future Directions

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-phenylthiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYLVGCMWSAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372631
Record name 4-Phenyl-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2,3-thiadiazol-5-amine

CAS RN

78301-72-1
Record name 4-Phenyl-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-[1,2,3]thiadiazol-5-ylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Flygare, M Beresini, N Budha, H Chan… - Journal of medicinal …, 2012 - ACS Publications
A series of compounds were designed and synthesized as antagonists of cIAP1/2, ML-IAP, and XIAP based on the N-terminus, AVPI, of mature Smac. Compound 1 (GDC-0152) has the …
Number of citations: 252 pubs.acs.org
YG Shin, SA Jones, SC Murakami… - Biomedical …, 2013 - Wiley Online Library
A liquid chromatography–tandem mass spectrometric (LC‐MS/MS) method was developed and validated for the determination of GDC‐0152 in human plasma to support clinical …
R Ali, S Singh, W Haq - Current Medicinal Chemistry, 2018 - ingentaconnect.com
Background: Smac mimetics (also known as IAP antagonist) are a new class of targeted drugs having a goal to suppress the IAPs, reestablishing the apoptotic pathways and inducing …
Number of citations: 14 www.ingentaconnect.com

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